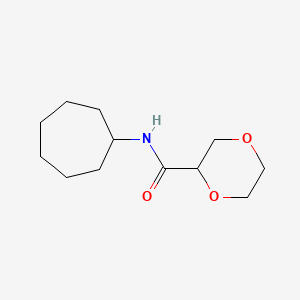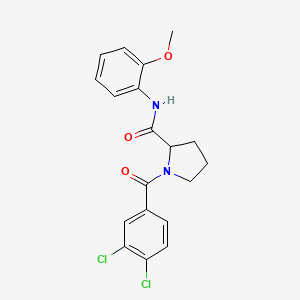
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of compounds. MXE is a potent NMDA receptor antagonist and has been used for scientific research purposes.
Scientific Research Applications
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide has been used for scientific research purposes, particularly in the field of neuroscience. It is a potent NMDA receptor antagonist and has been used to study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide has also been used to study the effects of NMDA receptor blockade on learning and memory.
Mechanism of Action
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide acts as an NMDA receptor antagonist, which means it blocks the activity of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to stimuli. N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide blocks the activity of NMDA receptors, which leads to a decrease in synaptic plasticity and altered brain function.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesia, sedation, and dissociation in animal models. N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide has also been shown to produce changes in heart rate, blood pressure, and body temperature. In addition, N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide has been shown to produce changes in brain activity, including altered EEG patterns and changes in neurotransmitter levels.
Advantages and Limitations for Lab Experiments
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide has several advantages for lab experiments. It is a potent NMDA receptor antagonist and can be used to study the role of NMDA receptors in various neurological disorders. N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide is also relatively stable and can be stored for long periods of time. However, N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide has several limitations for lab experiments. It is a controlled substance and requires special permits for use. N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide is also highly potent and can produce severe side effects in animal models.
Future Directions
There are several future directions for research on N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide. One area of research is the role of NMDA receptors in neurological disorders. N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide can be used to study the effects of NMDA receptor blockade on learning and memory in animal models. Another area of research is the development of new NMDA receptor antagonists with improved safety profiles. N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide has several limitations for lab experiments, and the development of new compounds with improved safety profiles could lead to new treatments for neurological disorders.
Synthesis Methods
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide is synthesized by the reaction of 3-methoxy-4-methylphenylacetic acid with cyclohexylamine in the presence of thionyl chloride. The resulting product is then reacted with sodium hydroxide to form the final product, N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide. The synthesis method is complex and requires expertise in organic chemistry.
properties
IUPAC Name |
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-2-4-10(5-3-9)13-12(14)11-8-15-6-7-16-11/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVHXNFWHUWLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)